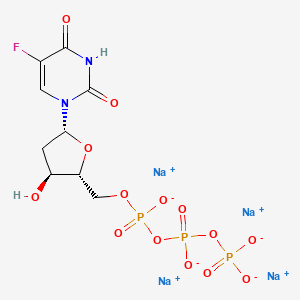![molecular formula C14H9N3 B1462210 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile CAS No. 1018296-21-3](/img/structure/B1462210.png)
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile
Overview
Description
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile is a chemical compound with the molecular formula C14H9N3 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to an imidazo[1,5-a]pyridine ring, which is further substituted with a carbonitrile group .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H9N3 . It has an average mass of 219.241 Da and a monoisotopic mass of 219.079651 Da .Scientific Research Applications
Synthesis of New Derivatives :
- 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile has been used in the synthesis of various pyrazolopyrimidine and pyrazolopyridine derivatives. These compounds have shown significant antibacterial activity, indicating the potential of this compound as a precursor in medicinal chemistry (Rahmouni et al., 2014).
Development of Fluorescent Materials :
- Research has demonstrated the use of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized from this compound, in creating materials with fluorescence properties. These materials have shown large Stokes' shift and high quantum yields, useful in the development of low-cost luminescent materials (Volpi et al., 2017).
Optoelectronic Properties for Semiconductor Devices :
- Studies have explored the optoelectronic and charge transfer properties of compounds containing phenylimidazo[1,5-a]pyridine at both molecular and solid-state levels. These properties are important for the development of efficient materials in organic semiconductor devices (Irfan et al., 2019).
Synthesis of Heterocyclic Derivatives for Corrosion Inhibition :
- Compounds derived from this compound have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. This application is crucial in materials science for prolonging the life of metal components (Abdel Hameed et al., 2020).
Synthesis of Antimicrobial and Antifungal Agents :
- The synthesis of new derivatives from this compound has led to the development of compounds with significant antimicrobial and antifungal activities. This highlights its potential in creating new therapeutic agents (Al-Omran et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Imidazopyrimidines, a class of compounds structurally similar to 3-phenylimidazo[1,5-a]pyridine-1-carbonitrile, are known to interact with various targets such as gaba receptors, p38 mitogen-activated protein kinase, and others .
Mode of Action
It’s known that imidazopyrimidines can act as agonists to gaba receptors . They may also inhibit enzymes like p38 mitogen-activated protein kinase .
Biochemical Pathways
Related compounds such as imidazopyrimidines are known to influence pathways involving gaba receptors and p38 mitogen-activated protein kinase .
Pharmacokinetics
The compound is a solid at 20°c , which could influence its absorption and distribution.
Result of Action
Related compounds such as imidazopyrimidines are known to have various effects, including acting as gaba receptor agonists .
Action Environment
It’s worth noting that the compound is a solid at 20°c , which could influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, influencing their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For instance, it can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with toxic substances.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation, affecting its interaction with substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxification enzymes and altered metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of detoxification enzymes and protecting cells from oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired cellular function. These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell. The interaction with cofactors such as NADPH is also crucial for the compound’s metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its overall bioavailability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can influence the activity of enzymes and other biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper function within the cell.
properties
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNNERARPITANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




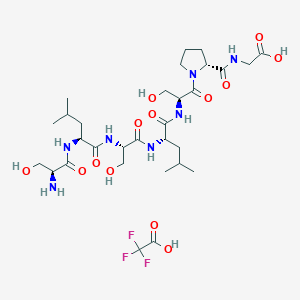

![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)
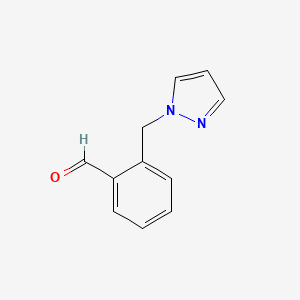




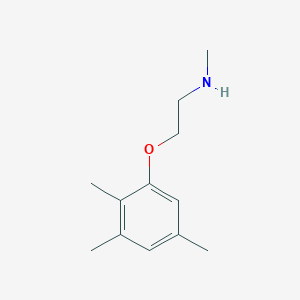

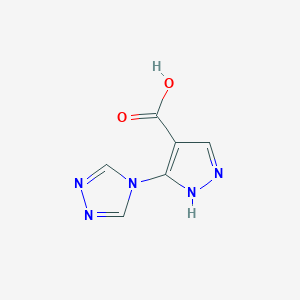
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
